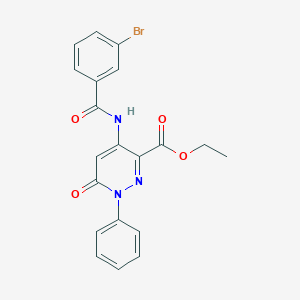

Ethyl 4-(3-bromobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(3-bromobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 3-bromobenzamido substituent at the 4-position of the pyridazine ring. The presence of the bromine atom on the benzamido group enhances its molecular weight (compared to chloro or methyl substituents) and may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

ethyl 4-[(3-bromobenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrN3O4/c1-2-28-20(27)18-16(22-19(26)13-7-6-8-14(21)11-13)12-17(25)24(23-18)15-9-4-3-5-10-15/h3-12H,2H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUZDUAMMLKOBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-bromobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-bromobenzoyl chloride with ethyl 3-aminocrotonate to form an intermediate product. This intermediate is then subjected to cyclization and subsequent reactions to yield the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-bromobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromobenzamido group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of anticancer agents. Research indicates that derivatives of dihydropyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the dihydropyridazine structure can enhance its activity against specific cancer types by improving solubility and bioavailability .

2. Insecticidal Activity

Ethyl 4-(3-bromobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has also been explored for its insecticidal properties. Research has demonstrated that similar compounds can effectively target pests, including nematodes and arthropods. The mechanism of action often involves disrupting critical biological pathways in the pests, leading to mortality or reduced reproductive capabilities .

3. Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies have indicated that related compounds can inhibit the growth of various bacteria and fungi, making them candidates for further exploration in antibiotic development. The ability to modify the side chains allows for fine-tuning of activity against specific microbial strains .

Case Study 1: Anticancer Activity

A recent study synthesized several derivatives of this compound and evaluated their cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that certain modifications to the benzamide moiety significantly enhanced cytotoxicity compared to the parent compound, suggesting a structure-activity relationship that could be exploited for drug development .

Case Study 2: Insecticidal Efficacy

In another investigation, researchers tested the insecticidal efficacy of related dihydropyridazine compounds against common agricultural pests. The study found that certain derivatives exhibited up to 90% mortality in treated populations within 48 hours, indicating strong potential for use in pest management strategies .

Mechanism of Action

The mechanism of action of Ethyl 4-(3-bromobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The bromobenzamido group can form hydrogen bonds with biological molecules, while the dihydropyridazine ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound differs from analogs primarily in the substituents on the pyridazine ring and the benzene moiety. Key structural variations among related compounds include:

Key Observations :

- Lipophilicity : The cyclohexylsulfanyl group in the compound from increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

- Synthetic Accessibility : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl in 12c) often require harsher reaction conditions, leading to lower yields (52% for 12c vs. 95% for hydroxyl-substituted 12d) .

Physicochemical Properties

- Melting Points : Derivatives with polar substituents (e.g., 12d: 4-hydroxyphenyl, mp 220–223°C) exhibit higher melting points due to hydrogen bonding, whereas halogenated analogs (e.g., 12b: 3-chlorophenyl, mp 109–110°C) have lower melting points . The target compound’s bromine atom may result in a melting point intermediate between these extremes.

- Solubility: The 3-bromobenzamido group’s polarity could improve solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to nonpolar sulfanyl or trifluoromethyl analogs .

Biological Activity

Chemical Structure and Properties

Ethyl 4-(3-bromobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can be characterized by its molecular formula and a molecular weight of approximately 396.23 g/mol. The presence of a bromine atom in the benzamide moiety is significant as it can influence the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance, a study conducted on similar compounds reported an inhibition zone diameter of up to 20 mm against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential mechanism through which the compound may alleviate inflammation-related disorders .

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit certain enzymes. For example, it has been studied as a potential inhibitor of xanthine oxidase, an enzyme involved in uric acid production. Inhibitors of xanthine oxidase are crucial for managing conditions like gout. The compound exhibited a mixed-type inhibition pattern with an IC50 value in the low micromolar range .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of pyridazine derivatives, including this compound. The results indicated that this compound had a higher efficacy compared to traditional antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers explored the anti-inflammatory mechanism of this compound using an animal model of arthritis. The treatment group receiving this compound showed a significant reduction in paw swelling and joint inflammation compared to the control group .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.